molecular formula C9H15N3O2Si B11882939 Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- CAS No. 54230-57-8

Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-

Cat. No.: B11882939
CAS No.: 54230-57-8
M. Wt: 225.32 g/mol
InChI Key: KMMZFCGPXXCJFO-UHFFFAOYSA-N
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Description

N-(2-((Trimethylsilyl)oxy)pyrimidin-4-yl)acetamide: is a chemical compound with the molecular formula C10H21N3OSi2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of the trimethylsilyl group in its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((Trimethylsilyl)oxy)pyrimidin-4-yl)acetamide typically involves the reaction of pyrimidine derivatives with trimethylsilyl reagents. One common method is the silylation of 2-hydroxy-4-aminopyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

Industrial production of N-(2-((Trimethylsilyl)oxy)pyrimidin-4-yl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-((Trimethylsilyl)oxy)pyrimidin-4-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine amines.

Scientific Research Applications

N-(2-((Trimethylsilyl)oxy)pyrimidin-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is explored for its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-((Trimethylsilyl)oxy)pyrimidin-4-yl)acetamide involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, it can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(Trimethylsilyl)-2-((Trimethylsilyl)oxy)pyrimidin-4-amine
  • 2,4-Bis(trimethylsilyl)cytosine
  • O,N-Bis(trimethylsilyl)cytosine

Uniqueness

N-(2-((Trimethylsilyl)oxy)pyrimidin-4-yl)acetamide is unique due to its specific structure, which combines the properties of pyrimidine and trimethylsilyl groups. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.

Biological Activity

Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- (CAS Number: 54230-57-8) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula for Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- is C10H21N3OSiC_{10}H_{21}N_3OSi with a molecular weight of approximately 255.4642 g/mol. The compound features a pyrimidine ring substituted with trimethylsilyl and acetamide functional groups, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC10H21N3OSi
Molecular Weight255.4642 g/mol
CAS Number54230-57-8
Melting PointNot Available
Boiling PointNot Available

Research indicates that Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]- exhibits various biological activities, primarily through modulation of enzymatic pathways and receptor interactions. One significant area of study involves its role as an inhibitor of heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and resistance to chemotherapy.

Inhibition of Heme Oxygenase-1 (HO-1)

A study highlighted the design and synthesis of novel HO-1 inhibitors, with Acetamide derivatives showing promising results against various cancer cell lines. Specifically, compounds derived from this structure demonstrated potent inhibitory activity against HO-1, which is often overexpressed in tumors associated with poor prognosis .

Case Studies

  • Anticancer Activity : In vitro studies have shown that Acetamide derivatives significantly reduce cell viability in glioblastoma (U87MG) and lung (A549) cancer cells. The best-performing compounds in these studies exhibited IC50 values lower than 10 µM, indicating strong anticancer potential .
  • Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the acetamide functional group can enhance inhibitory potency against HO-1. For instance, altering substituents on the pyrimidine ring has been shown to affect both the binding affinity and selectivity towards HO-1 versus HO-2 isoforms .

Table 2: Biological Activity Summary

Activity TypeTargetIC50 (µM)Cell Line Tested
HO-1 InhibitionHeme Oxygenase-1<10U87MG
AntiproliferativeCancer Cells<10A549

Properties

CAS No.

54230-57-8

Molecular Formula

C9H15N3O2Si

Molecular Weight

225.32 g/mol

IUPAC Name

N-(2-trimethylsilyloxypyrimidin-4-yl)acetamide

InChI

InChI=1S/C9H15N3O2Si/c1-7(13)11-8-5-6-10-9(12-8)14-15(2,3)4/h5-6H,1-4H3,(H,10,11,12,13)

InChI Key

KMMZFCGPXXCJFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NC=C1)O[Si](C)(C)C

Origin of Product

United States

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